molecular formula C8H14O6 B178682 (2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one CAS No. 104953-08-4

(2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one

Cat. No. B178682
M. Wt: 206.19 g/mol
InChI Key: SRQUBKZEXFGSOP-SJNFNFGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one, commonly referred to as 2E3DH6HMO, is a naturally occurring compound found in various plants, fungi, and bacteria. It is an important intermediate in the biosynthesis of many important compounds, including antibiotics, hormones, and vitamins. It is also used in the synthesis of various pharmaceuticals and other industrial chemicals. In addition, 2E3DH6HMO has been studied for its potential use in the treatment of various diseases and disorders.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of (2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one can be achieved through a multi-step process involving protection and deprotection of functional groups, as well as selective oxidation and reduction reactions.

Starting Materials
D-glucose, Ethanol, Sodium hydroxide, Sodium borohydride, Acetic anhydride, Pyridine, Acetone, Hydrochloric acid, Sodium chloride, Wate

Reaction
Protection of the hydroxyl groups of D-glucose using acetic anhydride and pyridine to form the acetylated derivative, Selective oxidation of the primary alcohol at C6 using sodium chlorite and acetic acid to form the corresponding carboxylic acid, Reduction of the carboxylic acid using sodium borohydride and ethanol to form the alcohol at C6, Protection of the C2 and C3 hydroxyl groups using acetone and hydrochloric acid to form the ketal derivative, Selective oxidation of the primary alcohol at C5 using sodium chlorite and acetic acid to form the corresponding carboxylic acid, Reduction of the carboxylic acid using sodium borohydride and ethanol to form the alcohol at C5, Deprotection of the ketal using sodium hydroxide to form the desired compound, (2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one

Scientific Research Applications

2E3DH6HMO has been studied for its potential use in the treatment of various diseases and disorders, including cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential use in the prevention of oxidative damage and inflammation. In addition, 2E3DH6HMO has been studied for its potential use in the synthesis of various pharmaceuticals and other industrial chemicals.

Mechanism Of Action

2E3DH6HMO has been shown to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has also been shown to inhibit the activity of several enzymes involved in the production of ROS and RNS, including lipoxygenase, cyclooxygenase, and xanthine oxidase. In addition, 2E3DH6HMO has been shown to inhibit the activity of several enzymes involved in the production of inflammatory mediators, including cyclooxygenase-2 and inducible nitric oxide synthase.

Biochemical And Physiological Effects

2E3DH6HMO has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative damage. In addition, 2E3DH6HMO has been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure, and to reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

The use of 2E3DH6HMO in laboratory experiments has several advantages and limitations. One advantage is that it is relatively inexpensive and easy to synthesize. Furthermore, it is stable in aqueous solutions and can be stored for extended periods of time. A limitation is that it is not readily available in large quantities, which can make it difficult to use in large-scale experiments.

Future Directions

The potential applications of 2E3DH6HMO are vast and diverse. Future research should focus on exploring its potential use in the treatment of various diseases and disorders, as well as its potential use in the synthesis of various pharmaceuticals and other industrial chemicals. In addition, further research should focus on exploring its potential use in the prevention of oxidative damage and inflammation. Finally, further research should focus on elucidating the precise mechanism of action of 2E3DH6HMO and its potential effects on other biochemical and physiological processes.

properties

IUPAC Name

(2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-5,7-10,12H,2-3H2,1H3/t4-,5-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQUBKZEXFGSOP-SJNFNFGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(=O)C(C(O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@@H](C(=O)[C@@H]([C@H](O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl beta-D-ribo-hex-3-ulopyranoside

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